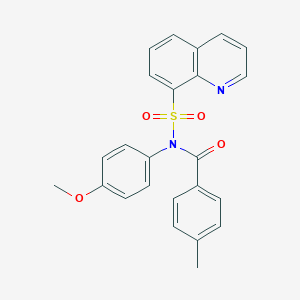

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide is a complex organic compound that features a sulfonylbenzamide core with methoxyphenyl and quinolinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Sulfonylbenzamide Core: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl amine reacts with the sulfonylbenzamide intermediate.

Attachment of the Quinolinyl Group: The final step involves the coupling of the quinolinyl group, which can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products

Oxidation: Conversion of methoxy to hydroxyl groups

Reduction: Conversion of nitro groups to amines

Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the biological activity of sulfonylbenzamides.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)acetamide

- 4-methoxybenzenesulfonamide

- N-quinolin-8-ylbenzenesulfonamide

Uniqueness

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide is unique due to the combination of its functional groups and the presence of both methoxyphenyl and quinolinyl substituents. This structural diversity allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a sulfonamide and an aromatic amide. Its molecular formula is C23H21N3O6S with a molecular weight of 463.55 g/mol. The presence of the methoxy group and the sulfonyl group contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of viral replication, particularly against Zika virus (ZIKV) and Dengue virus (DENV).

The compound acts as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral RNA replication, making it a prime target for antiviral drug development.

Case Study: Inhibition of ZIKV RdRp

In a study evaluating various compounds for their antiviral properties, this compound demonstrated significant inhibitory effects on ZIKV RdRp with an IC50 value in the low micromolar range. This suggests that it effectively competes with viral RNA for binding sites on the enzyme, thereby disrupting viral replication processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values reported were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative activity .

The proposed mechanism involves the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of cell cycle progression. The compound's ability to interfere with specific signaling pathways associated with cell growth and survival further enhances its potential as an anticancer agent .

Pharmacokinetic Properties

In silico studies have suggested favorable pharmacokinetic profiles for this compound. These include good absorption rates, moderate distribution volumes, and low toxicity levels predicted based on structure-activity relationship (SAR) models .

Summary Table of Biological Activities

| Biological Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | ZIKV RdRp | Low µM | Non-nucleoside inhibition |

| Anticancer | HeLa Cells | 226 µg/mL | Induction of apoptosis |

| Anticancer | A549 Cells | 242.52 µg/mL | Modulation of cell cycle and signaling pathways |

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-8-10-19(11-9-17)24(27)26(20-12-14-21(30-2)15-13-20)31(28,29)22-7-3-5-18-6-4-16-25-23(18)22/h3-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCRAUHHDDSUOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.